

Application Notes and Protocols for Quantitative Analysis of Human TSPAN14 mRNA

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Compound of Interest

Compound Name: TC-SP 14

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Introduction

Tetraspanin-14 (TSPAN14) is a member of the transmembrane 4 superfamily, also known as the tetraspanin family. These proteins are characterized by four transmembrane domains and are involved in a variety of cellular processes, including cell adhesion, motility, proliferation, and signal transduction. Emerging research has implicated TSPAN14 in crucial signaling pathways, notably the Notch signaling pathway, through its interaction with the metalloprotease ADAM10. [1] This interaction is vital for the maturation and trafficking of ADAM10 to the cell surface, where it plays a role in the proteolytic processing of various substrates, including the Notch receptor.[1] Dysregulation of TSPAN14 expression has been observed in several cancers, suggesting its potential as a biomarker and therapeutic target.[2][3]

Accurate and reliable quantification of TSPAN14 mRNA is essential for understanding its biological function and its role in disease. This document provides detailed application notes and protocols for the quantitative analysis of human TSPAN14 mRNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Quantitative Data: qPCR Primers for Human TSPAN14 mRNA

For reproducible and accurate quantification of TSPAN14 mRNA, validated primer sets are crucial. Below is a summary of commercially available and literature-cited primer options.

Gene/Assay ID	Provider	Type	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Length	Reference
HP215471	OriGene	SYBR Green	CGAGAGC AACATCA AGTCCTA CC	GACGTTG AGGTCCC AGTCTTC A	Not Specified	OriGene Technologies
Hs00229502_m1	Applied Biosystems	TaqMan Probe	Proprietary	Proprietary	Not Specified	Thermo Fisher Scientific

Note: When using commercially available primer sets, always refer to the manufacturer's specific recommendations for optimal annealing temperatures and cycling conditions.

Experimental Protocols

This section outlines a comprehensive protocol for the quantification of human TSPAN14 mRNA, from RNA extraction to data analysis.

Total RNA Extraction

High-quality total RNA is the foundation for accurate gene expression analysis.

- Materials:
 - Cultured cells or tissue samples
 - TRIzol reagent or equivalent RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
 - Chloroform
 - Isopropanol

- 75% Ethanol (prepared with nuclease-free water)
- Nuclease-free water
- Microcentrifuge
- Spectrophotometer (e.g., NanoDrop)
- Protocol:
 - Homogenize cells or tissue in TRIzol reagent (1 mL per $5-10 \times 10^6$ cells or 50-100 mg of tissue).
 - Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
 - Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
 - Incubate at room temperature for 2-3 minutes.
 - Centrifuge the sample at $12,000 \times g$ for 15 minutes at 4°C .
 - Carefully transfer the upper aqueous phase to a fresh tube.
 - Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix and incubate at room temperature for 10 minutes.
 - Centrifuge at $12,000 \times g$ for 10 minutes at 4°C .
 - Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
 - Mix by vortexing and centrifuge at $7,500 \times g$ for 5 minutes at 4°C .
 - Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
 - Dissolve the RNA in an appropriate volume of nuclease-free water.

- Assess RNA quantity and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Store RNA at -80°C.

First-Strand cDNA Synthesis

Reverse transcription of RNA into complementary DNA (cDNA) is a critical step.

- Materials:
 - Total RNA (1 µg is recommended)
 - Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
 - Reverse Transcriptase Buffer (5X)
 - dNTP mix (10 mM)
 - Random hexamers or oligo(dT) primers
 - RNase Inhibitor
 - Nuclease-free water
 - Thermocycler
- Protocol:
 - In a nuclease-free tube, combine the following:
 - Total RNA: 1 µg
 - Random hexamers or oligo(dT) primers: 1 µL
 - dNTP mix (10 mM): 1 µL
 - Nuclease-free water: to a final volume of 13 µL

- Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.
- Prepare a master mix of the following for each reaction:
 - 5X Reaction Buffer: 4 µL
 - RNase Inhibitor: 1 µL
 - M-MLV Reverse Transcriptase: 1 µL
 - Nuclease-free water: 1 µL
- Add 7 µL of the master mix to the RNA/primer mixture.
- Incubate the reaction in a thermocycler with the following program:
 - 25°C for 10 minutes (primer annealing)
 - 37°C for 50 minutes (reverse transcription)
 - 70°C for 15 minutes (inactivation of reverse transcriptase)
- The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

This protocol is based on a SYBR Green-based assay.

- Materials:
 - cDNA template
 - SYBR Green qPCR Master Mix (2X)
 - TSPAN14 Forward Primer (10 µM)
 - TSPAN14 Reverse Primer (10 µM)
 - Nuclease-free water

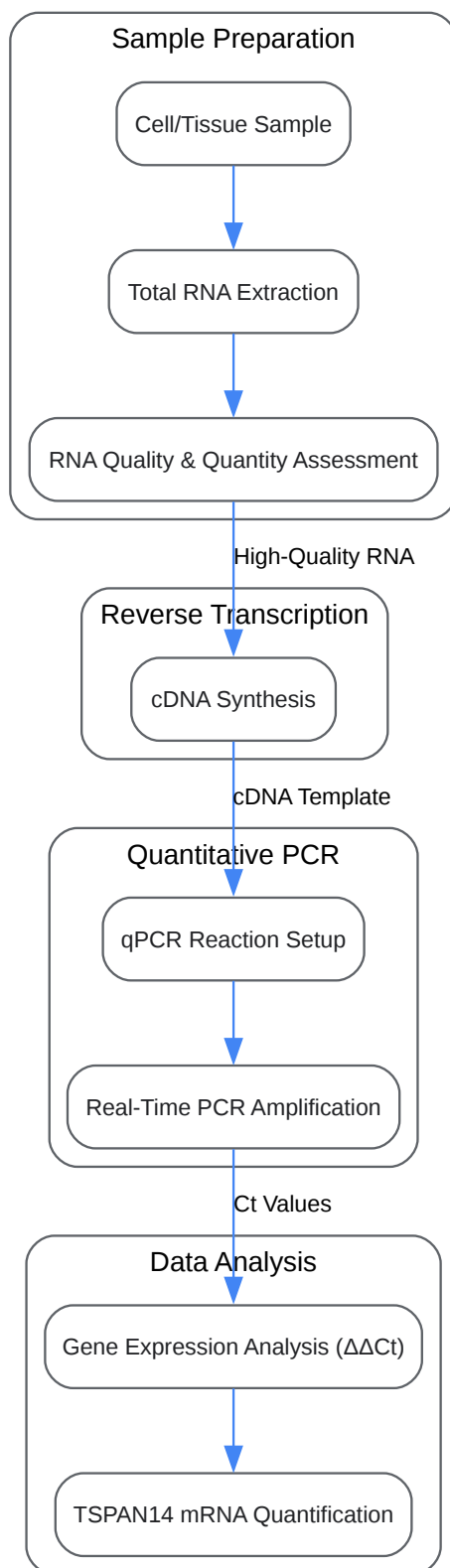
- qPCR plate and optical seals
- Real-time PCR detection system
- Protocol:
 - Thaw all reagents on ice.
 - Prepare a qPCR master mix for the number of reactions required (including no-template controls). For a single 20 μ L reaction:
 - 2X SYBR Green qPCR Master Mix: 10 μ L
 - Forward Primer (10 μ M): 0.5 μ L
 - Reverse Primer (10 μ M): 0.5 μ L
 - Nuclease-free water: 4 μ L
 - cDNA template: 5 μ L (diluted as necessary)
 - Pipette 15 μ L of the master mix into each well of the qPCR plate.
 - Add 5 μ L of diluted cDNA or nuclease-free water (for the no-template control) to the respective wells.
 - Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
 - Place the plate in the real-time PCR instrument and run the following cycling program (this is a general guideline and may need optimization):
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - 95°C for 15 seconds (Denaturation)
 - 60°C for 1 minute (Annealing/Extension)

- Melt Curve Analysis: Follow the instrument's instructions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of TSPAN14 mRNA.

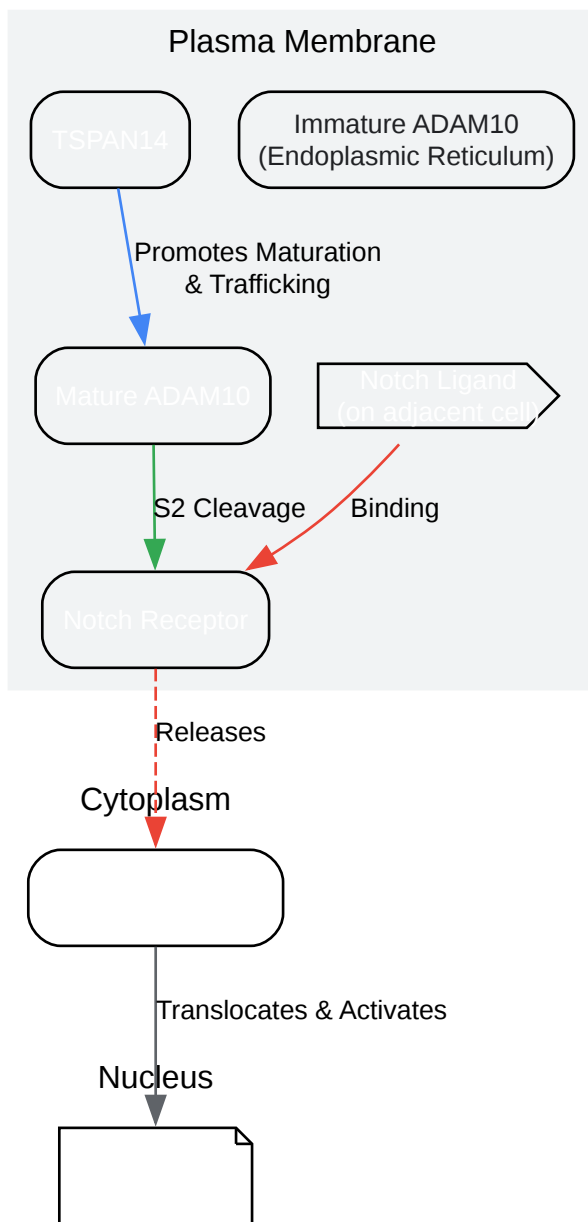


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Caption: Workflow for TSPAN14 mRNA Quantification.

TSPAN14 Signaling Pathway

TSPAN14 is a key regulator of the ADAM10 metalloprotease, which is essential for the activation of the Notch signaling pathway.



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Caption: TSPAN14 in the ADAM10-Notch Signaling Pathway.

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References

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